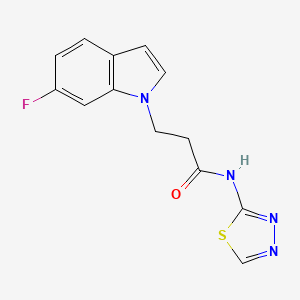
3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been reported to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation.
Biochemical and physiological effects:
Studies have shown that 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential therapeutic applications. However, the limitations include its synthetic nature, which may limit its availability and the need for further studies to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide. These include:
1. Further studies to determine its efficacy in vivo and its potential as a therapeutic agent for cancer treatment.
2. Investigation of its mechanism of action and the signaling pathways involved in its anti-cancer effects.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine its potential for use in combination therapy with other anti-cancer agents.
5. Investigation of its potential for use in the treatment of other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a synthetic compound that has shown potential for use in cancer treatment. Its biochemical and physiological effects, as well as its mechanism of action, have been extensively studied. Further research is required to determine its efficacy in vivo and its potential for use in combination therapy with other anti-cancer agents.
Synthesemethoden
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide involves the reaction of 6-fluoroindole-3-carboxylic acid with thiosemicarbazide followed by acylation with 2-bromo-N-(2-chloroethyl)propanamide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have shown that this compound selectively inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c14-10-2-1-9-3-5-18(11(9)7-10)6-4-12(19)16-13-17-15-8-20-13/h1-3,5,7-8H,4,6H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIFSHMNMZVGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NN=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![2-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6067107.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methylphenyl)glycinamide](/img/structure/B6067109.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)
![1-(4-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B6067125.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)
![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
![4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B6067164.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)
![3-{1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6067177.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide](/img/structure/B6067184.png)